molecular formula C30H32N2O6 B1272020 Fmoc-L-3-Aminomethylphe(Boc) CAS No. 266999-24-0

Fmoc-L-3-Aminomethylphe(Boc)

Cat. No.: B1272020
CAS No.: 266999-24-0
M. Wt: 516.6 g/mol
InChI Key: URDGEKHRYXDFMC-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-3-Aminomethylphe(Boc) is a derivative of phenylalanine, an amino acid, which is modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. These modifications make it a valuable compound in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group, while the Boc group protects the side chain amine, allowing for selective deprotection and coupling reactions during peptide assembly .

Mechanism of Action

Target of Action

Fmoc-L-3-Aminomethylphe(Boc) is primarily used as a protected amino acid derivative in the field of peptide synthesis . It serves as a versatile building block in the solid-phase peptide synthesis (SPPS) process . The primary targets of this compound are the amino groups in the peptide chain that are being synthesized .

Mode of Action

The compound Fmoc-L-3-Aminomethylphe(Boc) is used as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids to the peptide chain during synthesis .

Biochemical Pathways

The primary biochemical pathway involved with Fmoc-L-3-Aminomethylphe(Boc) is the peptide synthesis pathway . This compound plays a crucial role in the step-by-step addition of amino acids to a growing peptide chain . The Fmoc group is removed by a base, usually piperidine, allowing the next amino acid to be added to the chain .

Pharmacokinetics

The compound’s properties such as its molecular weight (51659) and its solid physical form may influence its solubility and stability .

Result of Action

The result of the action of Fmoc-L-3-Aminomethylphe(Boc) is the successful synthesis of peptides with the correct sequence of amino acids . The Fmoc group protects the amino groups during synthesis, preventing unwanted side reactions and ensuring the correct structure of the final peptide .

Action Environment

The action of Fmoc-L-3-Aminomethylphe(Boc) is typically carried out in an inert atmosphere at room temperature . These conditions help to prevent unwanted reactions and ensure the stability of the compound . The compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other reactive substances .

Biochemical Analysis

Biochemical Properties

Fmoc-L-3-Aminomethylphe(Boc) plays a crucial role in biochemical reactions, especially in peptide synthesis. The Fmoc group is designed to be removed under mild basic conditions, allowing for the sequential addition of amino acids without affecting the integrity of the peptide chain. Meanwhile, the Boc group can be cleaved under acidic conditions, offering a distinct, orthogonal deprotection strategy that facilitates the site-specific modification of peptides . This dual protection strategy is critical for the synthesis of complex peptides and proteins, enabling researchers to precisely control the assembly and modification of peptide chains for various research applications, including the study of protein-protein interactions, enzyme-substrate relationships, and the elucidation of biological pathways .

Cellular Effects

Fmoc-L-3-Aminomethylphe(Boc) influences various types of cells and cellular processes. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the peptides and proteins involved in these processes .

Molecular Mechanism

The mechanism of action of Fmoc-L-3-Aminomethylphe(Boc) involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct . The Boc group is cleaved under acidic conditions, allowing for the site-specific modification of peptides . This dual protection strategy enables precise control over the peptide sequence and structure during the synthetic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-3-Aminomethylphe(Boc) can change over time. The stability and degradation of this compound are influenced by the conditions under which it is stored and used. It is typically stored in an inert atmosphere at room temperature to maintain its stability . Long-term effects on cellular function observed in in vitro or in vivo studies depend on the specific peptides synthesized using this compound and their interactions with cellular components .

Dosage Effects in Animal Models

The effects of Fmoc-L-3-Aminomethylphe(Boc) vary with different dosages in animal models. At low doses, it can be effectively incorporated into peptides without causing adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its byproducts . Threshold effects observed in these studies highlight the importance of optimizing the dosage for specific research applications .

Metabolic Pathways

Fmoc-L-3-Aminomethylphe(Boc) is involved in metabolic pathways related to peptide synthesis. The Fmoc group is removed under basic conditions, while the Boc group is cleaved under acidic conditions, allowing for the sequential addition of amino acids and the site-specific modification of peptides . This compound interacts with enzymes and cofactors involved in these processes, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, Fmoc-L-3-Aminomethylphe(Boc) is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting the efficiency of peptide synthesis and the functionality of the synthesized peptides .

Subcellular Localization

The subcellular localization of Fmoc-L-3-Aminomethylphe(Boc) is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function in peptide synthesis . The precise localization of this compound within cells is crucial for the successful synthesis of complex peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-3-Aminomethylphe(Boc) typically involves the following steps:

Industrial Production Methods: Industrial production of Fmoc-L-3-Aminomethylphe(Boc) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXDODPHMWMJCQ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.